molecular formula C23H24N4O3 B3020120 2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one CAS No. 2380183-35-5

2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one

Cat. No.: B3020120
CAS No.: 2380183-35-5
M. Wt: 404.47
InChI Key: JBXKKWOZLMSEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one is a synthetic compound that is widely used in scientific research. It is a member of the pyridazinone family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one is complex and not fully understood. It is believed to act by inhibiting the activity of several enzymes involved in cell signaling and metabolism. This compound has been shown to inhibit the activity of phosphodiesterase, which is involved in the breakdown of cyclic nucleotides. It has also been shown to inhibit the activity of protein kinase and tyrosine kinase, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several tumor cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory and analgesic activities, which may make it useful in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one in lab experiments is its high purity and stability. This compound is easy to synthesize and is readily available from commercial sources. However, one limitation of using this compound is its complex mechanism of action, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one. One direction is to further investigate its antitumor activity and explore its potential as a cancer treatment. Another direction is to study its anti-inflammatory and analgesic activities and develop new pain and inflammation treatments. Additionally, further research on the mechanism of action of this compound may lead to the development of new drugs that target specific enzymes involved in cell signaling and metabolism.

Synthesis Methods

The synthesis of 2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one involves the reaction of 2-methoxyphenylhydrazine with 3-(dimethylamino)benzoyl chloride, followed by the addition of azetidine-3-one and 2-cyano-6-methoxyphenylboronic acid. This reaction yields the desired compound in good yield and high purity.

Scientific Research Applications

2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one has been extensively studied for its biological activities. It has been shown to inhibit the activity of several enzymes, including phosphodiesterase, protein kinase, and tyrosine kinase. This compound has also been shown to have antitumor, anti-inflammatory, and analgesic activities.

Properties

IUPAC Name

2-[1-[3-(dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-25(2)17-8-6-7-16(13-17)23(29)26-14-18(15-26)27-22(28)12-11-20(24-27)19-9-4-5-10-21(19)30-3/h4-13,18H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXKKWOZLMSEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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